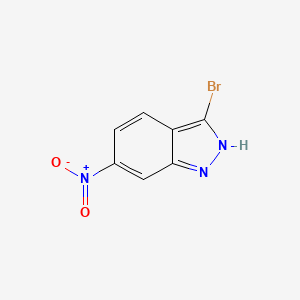

3-bromo-6-nitro-1H-indazole

Vue d'ensemble

Description

“3-bromo-6-nitro-1H-indazole” is a chemical compound with the CAS Number: 70315-68-3 . It has a molecular weight of 242.03 . The IUPAC name for this compound is 3-bromo-6-nitro-1H-indazole .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “3-bromo-6-nitro-1H-indazole” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It also has halogen substituent in the same position .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . For example, Wang et al. described the synthesis of novel 1H-indazole derivatives based on systematic optimization of both the piperidine and 2,6-difluorophenyl moieties of 3-(pyrazin-2-yl)-1H-indazole as potential inhibitors of pan-Pim kinases .

Physical And Chemical Properties Analysis

“3-bromo-6-nitro-1H-indazole” is a solid powder at room temperature . It has a boiling point of 233-235°C . The storage temperature is ambient .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

3-bromo-6-nitro-1H-indazole: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds have a wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The indazole nucleus, in particular, is a common structural motif in several marketed drugs.

Development of Anticancer Agents

Indazole derivatives, including those derived from 3-bromo-6-nitro-1H-indazole , are explored for their potential as anticancer agents. They can be employed in the design of compounds targeting specific pathways relevant to cancer cell proliferation and survival .

Anti-Inflammatory Applications

The indazole ring system, which can be synthesized using 3-bromo-6-nitro-1H-indazole , is known to exhibit anti-inflammatory properties. This makes it a significant compound in the development of new anti-inflammatory drugs .

Corrosion Inhibition

3-bromo-6-nitro-1H-indazole: has been studied as a novel corrosion inhibitor for mild steel in acidic environments. Its efficiency in protecting metal surfaces from corrosion makes it a candidate for further research in material science and engineering applications .

Phosphoinositide 3-Kinase Inhibition

This compound has been identified as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), which is an enzyme involved in respiratory diseases. As such, it holds promise for the treatment of conditions like asthma and chronic obstructive pulmonary disease .

Quantum Chemical Studies

The molecular structure of 3-bromo-6-nitro-1H-indazole makes it suitable for quantum chemical studies to understand its interaction with other molecules and metals. This is particularly useful in the field of computational chemistry where such interactions are modeled and analyzed .

Mécanisme D'action

Target of Action

The primary targets of 3-bromo-6-nitro-1H-indazole are Nitric Oxide Synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule in the body .

Mode of Action

3-bromo-6-nitro-1H-indazole interacts with its targets, the Nitric Oxide Synthases, and inhibits their activity . This inhibition results in a decrease in the production of nitric oxide .

Biochemical Pathways

The inhibition of Nitric Oxide Synthases by 3-bromo-6-nitro-1H-indazole affects the nitric oxide pathway . Nitric oxide is a key signaling molecule involved in various physiological processes, including vascular smooth muscle relaxation and immune response .

Result of Action

The inhibition of Nitric Oxide Synthases by 3-bromo-6-nitro-1H-indazole leads to a decrease in the production of nitric oxide . This can have various molecular and cellular effects, depending on the specific role of nitric oxide in the affected cells. For example, in macrophages, nitric oxide mediates tumoricidal and bactericidal actions .

Safety and Hazards

The safety information for “3-bromo-6-nitro-1H-indazole” includes hazard statements such as “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Given the wide range of pharmacological activities exhibited by indazole derivatives, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on further optimizing the synthesis process and exploring the potential applications of “3-bromo-6-nitro-1H-indazole” and other indazole derivatives in the field of medicinal chemistry .

Propriétés

IUPAC Name |

3-bromo-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKJZBGTZKOXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348775 | |

| Record name | 3-bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-6-nitro-1H-indazole | |

CAS RN |

70315-68-3 | |

| Record name | 3-bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)

![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)